molecular formula C15H17F2N3O B2401089 1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396750-10-9

1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Número de catálogo: B2401089
Número CAS: 1396750-10-9
Peso molecular: 293.318
Clave InChI: BRUCVABIRVVLPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C15H17F2N3O and its molecular weight is 293.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and other diseases influenced by receptor tyrosine kinases (RTKs).

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16F2N2OC_{14}H_{16}F_2N_2O and a molecular weight of approximately 270.29 g/mol. Its structure includes a difluorophenyl group and a pyrrolidinyl moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific signaling pathways involved in tumorigenesis. The compound's design allows it to interact with various RTKs, potentially inhibiting their activity and thereby impeding cancer cell proliferation.

Biological Activity and Efficacy

Recent studies have demonstrated that similar compounds exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. For instance, the compound NVP-BGJ398, a related urea derivative, has shown promising antitumor activity in xenograft models by selectively inhibiting FGFRs .

In Vitro Studies

In vitro assays have indicated that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall within the low nanomolar range, suggesting potent activity against target receptors .

In Vivo Studies

Animal model studies have further supported the therapeutic potential of these compounds. For example, compounds targeting FGFRs have demonstrated significant tumor regression in xenograft models, highlighting their potential as effective anticancer agents .

Case Studies

Several case studies illustrate the effectiveness of urea derivatives in cancer treatment:

  • NVP-BGJ398 : This compound demonstrated significant antitumor efficacy in bladder cancer models, showing a strong correlation between FGFR inhibition and tumor growth reduction.
  • Other Urea Derivatives : Various derivatives have been tested in clinical settings, showing promise in treating cancers associated with dysregulated RTK activity.

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameTarget ReceptorIC50 (nM)Activity TypeReference
NVP-BGJ398FGFR1/FGFR310Antitumor
Compound AEGFR20Antitumor
Compound BVEGFR15Antitumor

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to 1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea. For instance:

  • In Vitro Antiproliferative Studies : A series of urea derivatives, including those with similar structures, were synthesized and screened against various cancer cell lines (NCI-60). These studies indicated that modifications in the urea structure significantly influenced their antiproliferative activities. The presence of the pyrrolidine moiety was found to enhance interactions with target proteins involved in cancer proliferation pathways .
  • Mechanistic Insights : Research demonstrated that the compound's structure allows for hydrogen bonding with amino acid residues in key proteins like BRAF, which is crucial for its anticancer activity. The calculated IC50 values for related compounds suggest moderate to high potency against several cancer types .

Pharmacological Research

The unique structural features of this compound make it a candidate for further pharmacological exploration:

  • Targeting Specific Enzymes : Similar compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer metabolism. The incorporation of fluorinated phenyl groups has been shown to enhance binding affinity and selectivity .

Comparative Analysis with Related Compounds

CompoundAntiproliferative Activity (IC50 µM)Unique Features
1-(2,6-Difluorophenyl)-3-methylureaModerate (10–20 µM)Simpler structure
1-(2,6-Difluorophenyl)-3-(4-pyrrolidin-1-ylnitro)ureaHigh (5–10 µM)Enhanced interaction profiles

Study 1: Antitumor Efficacy

A study focused on the synthesis and biological evaluation of diaryl urea derivatives highlighted the effectiveness of similar compounds against various cancer cell lines. The results showed that compounds with a pyrrolidine moiety exhibited significant antiproliferative effects, suggesting that modifications to the urea structure can lead to improved therapeutic profiles .

Study 2: Antimicrobial Activity

Research on related pyrrolidine derivatives revealed promising antimicrobial properties. For instance, derivatives were tested against common bacterial strains, showing notable zones of inhibition, which suggests potential applications in treating infections alongside their anticancer properties .

Propiedades

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c16-12-6-5-7-13(17)14(12)19-15(21)18-8-1-2-9-20-10-3-4-11-20/h5-7H,3-4,8-11H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUCVABIRVVLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.